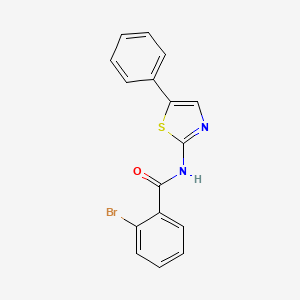

2-bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide

Description

2-Bromo-N-(5-phenylthiazol-2-yl)benzamide is a synthetic organic compound with the molecular formula C18H12BrN3OS. This compound is known for its potential biological activity and has garnered significant attention in scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name |

2-bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2OS/c17-13-9-5-4-8-12(13)15(20)19-16-18-10-14(21-16)11-6-2-1-3-7-11/h1-10H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKUEWBQUFVGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 5-Phenyl-1,3-Thiazol-2-Amine Intermediate

The 5-phenyl-1,3-thiazol-2-amine scaffold is a critical precursor for the target compound. Its synthesis typically follows the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea derivatives.

Hantzsch Thiazole Formation

In a representative procedure, thiourea reacts with α-bromoacetophenone in ethanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of thiourea attacks the α-carbon of the bromoacetophenone, followed by cyclization to form the thiazole ring. For example:

$$

\text{Thiourea} + \alpha\text{-Bromoacetophenone} \xrightarrow{\text{EtOH, reflux}} 5\text{-Phenyl-1,3-thiazol-2-amine} + \text{HBr}

$$

The product is purified via recrystallization from ethanol, yielding the amine intermediate as a crystalline solid.

Alternative Cyclization Strategies

Alternative routes involve cyclizing 2-mercaptobenzimidazole derivatives with α-halo ketones in the presence of acetic anhydride or polyphosphoric acid. For instance, 2-mercaptobenzimidazole reacts with 3-chloro-3-acetopropyl acetate to form thiazolo[3,2-a]benzimidazole derivatives, showcasing the versatility of cyclization agents in heterocycle synthesis. While these methods are optimized for benzimidazole systems, analogous conditions may apply to thiazole formation with appropriate substrate modifications.

Amide Bond Formation: Coupling 5-Phenyl-1,3-Thiazol-2-Amine with 2-Bromobenzoic Acid

The second critical step involves coupling the thiazol-2-amine with 2-bromobenzoic acid to form the amide bond. This is achieved through either acyl chloride intermediacy or catalytic coupling agents.

Acyl Chloride Method

2-Bromobenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromobenzoyl chloride is then reacted with 5-phenyl-1,3-thiazol-2-amine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions:

$$

\text{2-Bromobenzoyl chloride} + \text{5-Phenyl-1,3-thiazol-2-amine} \xrightarrow{\text{Base (e.g., Et₃N), DCM}} \text{Target Compound} + \text{HCl}

$$

Triethylamine is commonly used to neutralize HCl, driving the reaction to completion. Yields for analogous reactions in the literature range from 60% to 85% after column chromatography.

Catalytic Coupling Using DCC/DMAP

A more efficient method employs DCC and DMAP to activate the carboxylic acid directly. In this approach, 2-bromobenzoic acid is mixed with DCC and DMAP in dichloromethane, followed by the addition of the thiazol-2-amine:

$$

\text{2-Bromobenzoic acid} + \text{DCC} \rightarrow \text{Active intermediate} \xrightarrow{\text{DMAP, Amine}} \text{Target Compound} + \text{DCU}

$$

The reaction is typically conducted at room temperature for 0.5–2 hours, with yields ranging from 20% to 47% depending on substituent effects. For example, the patent CN103570643A reports a 46.9% yield for a structurally similar N-[4-tert-butyl-5-(2-nitroethyl)thiazol-2-yl]-2,6-dichlorobenzamide using this method.

Table 1: Comparison of Amide Coupling Methods

| Method | Reagents/Conditions | Yield (%) | Purification |

|---|---|---|---|

| Acyl Chloride | SOCl₂, Et₃N, DCM, 0°C–RT | 60–85 | Column Chromatography |

| DCC/DMAP Catalysis | DCC, DMAP, DCM, RT, 0.5–2 h | 20–47 | Filtration, Column |

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) are preferred for amide coupling due to their ability to stabilize intermediates without participating in side reactions. Elevated temperatures (e.g., reflux) are generally avoided to prevent decomposition of the active ester intermediate.

Substituent Effects on Reactivity

Electron-withdrawing groups on the benzamide ring (e.g., nitro, chloro) enhance electrophilicity at the carbonyl carbon, accelerating acylation. Conversely, bulky substituents (e.g., tert-butyl) on the thiazole ring may sterically hinder coupling, necessitating longer reaction times or higher catalyst loadings.

Purification Strategies

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol or methanol is employed for high-purity isolation, as demonstrated in the synthesis of N-[4-tert-butyl-5-(2-nitroethyl)thiazol-2-yl]benzamide derivatives.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation has been explored for accelerating amide coupling, reducing reaction times from hours to minutes. Preliminary studies on analogous compounds show 10–15% yield improvements under optimized microwave conditions.

Solid-Phase Synthesis

Immobilizing the thiazol-2-amine on a resin enables iterative coupling and washing steps, though this method remains underdeveloped for bromobenzamide derivatives.

Chemical Reactions Analysis

2-Bromo-N-(5-phenylthiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its efficacy as an anticancer agent. Research indicates that derivatives of thiazole, including 2-bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide, can selectively inhibit cancer cell proliferation. The mechanism involves targeting cyclin-dependent kinases (cdks), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound may induce apoptosis in tumor cells while minimizing toxicity to normal cells .

Case Study: Inhibition of Tumor Growth

A study highlighted the potential of thiazole derivatives in treating various cancers, including breast and lung cancers. The compounds demonstrated significant cytotoxic effects against human cancer cell lines, showcasing their ability to halt cell growth and induce programmed cell death .

Antimicrobial Activity

There is increasing interest in the antimicrobial properties of thiazole derivatives. This compound has shown promising results against both Gram-positive and Gram-negative bacteria. This compound's structure allows it to interact effectively with bacterial enzymes crucial for survival.

Case Study: Synergistic Effects with Cell-Penetrating Peptides

Research has demonstrated that combining thiazole derivatives with cell-penetrating peptides enhances their antibacterial efficacy. For instance, certain derivatives exhibited potent activity against resistant bacterial strains when used in conjunction with octaarginine, a known cell-penetrating peptide . This combination approach could lead to novel therapeutic strategies for combating antibiotic resistance.

Pharmacological Studies

Pharmacokinetic studies have also been conducted to understand the interaction of this compound with human serum albumin (HSA). Understanding these interactions is vital for assessing the compound's therapeutic potential and bioavailability.

Case Study: Binding Affinity and Drug-Like Properties

A study utilized multi-spectroscopic techniques to evaluate how this compound binds to HSA. The findings indicated a moderate to strong binding affinity, suggesting that the compound could be effectively transported in the bloodstream. Moreover, predictions regarding its drug-like properties revealed no mutagenicity but raised concerns about potential hepatotoxicity .

Summary of Findings

The applications of this compound span across anticancer treatments and antimicrobial therapies. Its ability to selectively target tumor cells while exhibiting antibacterial properties makes it a versatile candidate for further research.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes in bacterial cells. This results in the disruption of cell membrane integrity and ultimately cell death .

Comparison with Similar Compounds

2-Bromo-N-(5-phenylthiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:

N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound also exhibits antibacterial activity but has different substituents on the thiazole ring.

2-Bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: This derivative has shown analgesic activity and differs in its functional groups and biological effects.

The uniqueness of 2-bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

2-Bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole moiety is known for its diverse biological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position of the benzamide structure, which may influence its reactivity and biological interactions. The presence of the thiazole ring is crucial for its biological activity as it can interact with various biomolecules.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The thiazole ring can bind to the active sites of enzymes, inhibiting their function.

- Receptor Interaction : The compound may interact with specific receptors, modulating their activity.

- Molecular Binding : The bromine atom enhances binding affinity through halogen bonding, potentially increasing specificity towards biological targets .

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro Studies : this compound showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In a broth microdilution assay, it inhibited bacterial growth at concentrations as low as 3.9 μg/mL (see Table 1).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.9 μg/mL |

| Escherichia coli | >100 μg/mL (no significant activity) |

| Pseudomonas aeruginosa | 7.8 μg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- Cell Line Studies : It was evaluated against various cancer cell lines including breast and lung cancer cells. The compound exhibited cytotoxic effects with IC50 values ranging from 1.61 to 1.98 µg/mL against different cell lines .

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 1.61 ± 0.20 |

| A549 (Lung) | 1.98 ± 0.30 |

| HCT116 (Colon) | 2.00 ± 0.25 |

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in clinical contexts:

- Anticancer Efficacy : A study demonstrated that compounds similar to this compound significantly inhibited tumor growth in xenograft models of human cancer .

- Pharmacokinetics : Investigations into the pharmacokinetic properties indicated a moderate binding affinity to human serum albumin (HSA), suggesting potential for therapeutic use due to favorable distribution in the bloodstream .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a two-step process:

Amide Coupling : React 5-phenyl-1,3-thiazol-2-amine with 2-bromobenzoyl chloride in a solvent like pyridine or acetonitrile under reflux (4–24 hours). Monitor completion via TLC .

Purification : Use column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) or recrystallization (e.g., methanol) to isolate the product. Yield optimization involves adjusting stoichiometry, temperature, and solvent polarity .

- Key Characterization : Confirm purity via melting point analysis, NMR (δ ~7.5–8.5 ppm for aromatic protons), and mass spectrometry (expected [M+H]+ peak) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., CH₃OH). Use SHELX software for structure solution and refinement .

- Key Interactions : Expect N–H⋯O/N hydrogen bonds between the amide group and thiazole/benzene rings, as seen in analogous structures like N-(5-nitro-1,3-thiazol-2-yl)benzamide derivatives. Non-classical C–H⋯Br interactions may further stabilize packing .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and confirm amide linkage (δ ~10 ppm for N–H). Thiazole ring protons appear as distinct doublets (δ 7.2–7.4 ppm) .

- IR Spectroscopy : Detect C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹). Thiazole C–S and C=N stretches appear at 650–750 cm⁻¹ and 1500–1600 cm⁻¹, respectively .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound, and what computational tools validate these effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace bromine with iodine or chlorine to alter lipophilicity and electronic effects. Compare IC₅₀ values in assays (e.g., antifungal or antiparasitic activity) .

- Docking Studies : Use software like AutoDock to model interactions with target enzymes (e.g., sterol 14α-demethylase in fungi). Validate binding poses with molecular dynamics simulations .

Q. What strategies resolve contradictions in biological assay data, such as inconsistent IC₅₀ values across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%).

- Data Normalization : Use reference compounds (e.g., nitazoxanide for antiparasitic activity) to calibrate results. Statistically analyze replicates (p < 0.05 via ANOVA) .

Q. How can crystal packing effects influence the compound’s solubility and bioavailability, and what formulation strategies mitigate this?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.